molecular formula C19H19N7 B12241682 2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile

2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile

Cat. No.: B12241682
M. Wt: 345.4 g/mol
InChI Key: KZAYVDZBBYIHLM-UHFFFAOYSA-N
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Description

2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile is a complex organic compound that features a unique structure combining a benzimidazole moiety with a pyrrolopyrrole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile typically involves multi-step organic synthesis. One common method involves the initial formation of the benzimidazole ring, followed by the construction of the pyrrolopyrrole system, and finally, the attachment of the pyrimidine-4-carbonitrile group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated ring systems .

Scientific Research Applications

2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile apart is its combination of these three distinct moieties into a single molecule. This unique structure provides it with a diverse range of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H19N7

Molecular Weight

345.4 g/mol

IUPAC Name

2-[5-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C19H19N7/c1-24-17-5-3-2-4-16(17)23-19(24)26-11-13-9-25(10-14(13)12-26)18-21-7-6-15(8-20)22-18/h2-7,13-14H,9-12H2,1H3

InChI Key

KZAYVDZBBYIHLM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C5=NC=CC(=N5)C#N

Origin of Product

United States

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